

Application Notes and Protocols for Recombinant Ranalexin Expression in E. coli

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Compound of Interest

Compound Name: *Ranalexin*

Cat. No.: *B141904*

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These application notes provide a comprehensive guide for the expression, purification, and characterization of recombinant **Ranalexin**, a potent antimicrobial peptide, using an *Escherichia coli* expression system. The protocols detailed below are based on established methods for producing a thioredoxin-**ranalexin** fusion protein, which facilitates high-yield production and simplified purification.

Introduction to Ranalexin

Ranalexin is a 20-amino acid antimicrobial peptide originally isolated from the skin of the American bullfrog, *Rana catesbeiana*. It exhibits broad-spectrum activity against various pathogens, including Gram-positive and Gram-negative bacteria, and has also demonstrated cytotoxic effects on cancer cells. Its mechanism of action is primarily attributed to the disruption of microbial cell membranes. The production of recombinant **Ranalexin** in *E. coli* offers a scalable and cost-effective method for obtaining large quantities of the peptide for research and potential therapeutic applications.

Data Presentation

Table 1: Expression and Purification Summary of Recombinant Ranalexin

Parameter	Value	Reference
Expression System	pET32c(+) vector in E. coli BL21 (DE3)	
Fusion Partner	Thioredoxin (Trx)	
Purification Method	Two-step Affinity Chromatography	
Final Yield	~1 mg/L of culture	

Table 2: Biological Activity of Recombinant Ranalexin

Organism/Cell Line	Assay	Result (µg/mL)	Reference
Staphylococcus aureus	MIC	8 - 128	
Streptococcus pyogenes	MIC	8 - 128	
Escherichia coli	MIC	8 - 128	
Multidrug-resistant S. aureus	MIC	8 - 128	
HeLa (human cervical cancer)	IC ₅₀	13 - 15	
COS7 (monkey kidney fibroblast)	IC ₅₀	13 - 15	

MIC: Minimum Inhibitory Concentration; IC₅₀: Half-maximal Inhibitory Concentration

Experimental Protocols

Gene Synthesis and Cloning

The coding sequence for mature **Ranalexin** should be chemically synthesized with codon optimization for E. coli expression. The synthesized gene is then cloned into the pET32c(+)

expression vector. This vector is designed to express the target protein as a fusion with thioredoxin, which includes an N-terminal His-tag for purification.

Expression of Thioredoxin-Ranalexin Fusion Protein

This protocol outlines the steps for expressing the Trx-**Ranalexin** fusion protein in E. coli BL21 (DE3).

Materials:

- pET32c(+)-**Ranalexin** plasmid
- E. coli BL21 (DE3) competent cells
- Luria-Bertani (LB) medium
- Ampicillin (100 µg/mL)
- Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Protocol:

- Transform the pET32c(+)-**Ranalexin** plasmid into E. coli BL21 (DE3) competent cells and plate on LB agar containing ampicillin. Incubate overnight at 37°C.
- Inoculate a single colony into 50 mL of LB medium with ampicillin and grow overnight at 37°C with shaking.
- Inoculate 1 L of LB medium with ampicillin with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
- Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
- Continue to incubate the culture at a reduced temperature, such as 16-25°C, for 12-16 hours with shaking. This helps to improve the solubility of the fusion protein.
- Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C until purification.

Purification of Recombinant Ranalexin

A two-step affinity chromatography process is recommended for the purification of the His-tagged Trx-**Ranalexin** fusion protein.

Step 1: Immobilized Metal Affinity Chromatography (IMAC)

Materials:

- Lysis Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0)
- Wash Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0)
- Elution Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0)
- Ni-NTA Agarose resin

Protocol:

- Resuspend the cell pellet in Lysis Buffer and lyse the cells by sonication on ice.
- Clarify the lysate by centrifugation at 12,000 x g for 30 minutes at 4°C.
- Equilibrate a Ni-NTA agarose column with Lysis Buffer.
- Load the supernatant onto the column.
- Wash the column with Wash Buffer to remove non-specifically bound proteins.
- Elute the Trx-**Ranalexin** fusion protein with Elution Buffer. Collect the fractions.

Step 2: Size-Exclusion Chromatography (SEC) (Optional Polishing Step)

For higher purity, the eluted fractions from the IMAC step can be further purified by SEC to remove any remaining contaminants and aggregates.

Cleavage of the Fusion Tag and Final Purification

The thioredoxin tag can be removed by enzymatic cleavage, for example, using an enterokinase, which recognizes a specific cleavage site engineered in the pET32c(+) vector.

Protocol:

- Dialyze the purified fusion protein against a cleavage buffer compatible with the chosen protease.
- Add the protease to the fusion protein and incubate according to the manufacturer's instructions.
- The cleaved **Ranalexin** can be separated from the thioredoxin tag and the protease by a second round of Ni-NTA affinity chromatography (the His-tagged thioredoxin will bind to the resin) or by reverse-phase HPLC.

Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)

Protocol:

- Prepare a twofold serial dilution of the purified recombinant **Ranalexin** in a 96-well microtiter plate.
- Inoculate each well with a standardized suspension of the test bacterium.
- Incubate the plate at 37°C for 18-24 hours.
- The MIC is defined as the lowest concentration of the peptide that completely inhibits the visible growth of the bacteria.

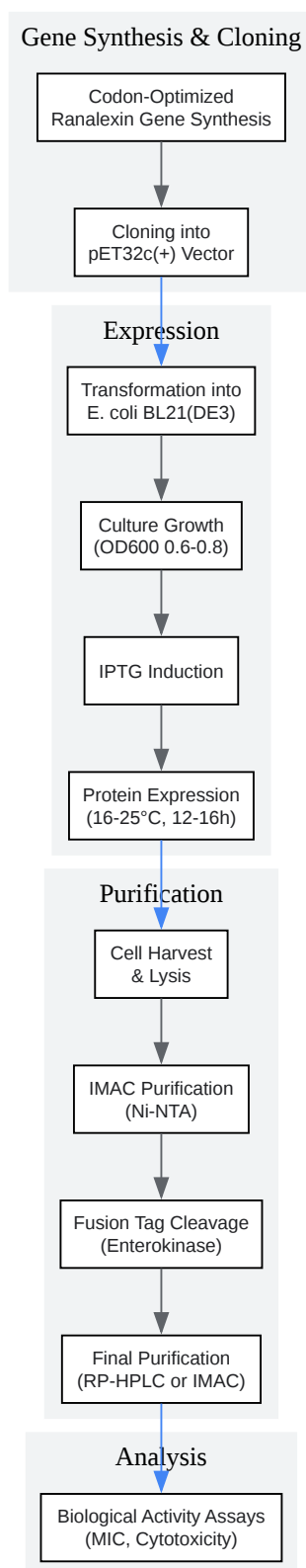
Cytotoxicity Assay (MTT Assay)

Protocol:

- Seed HeLa or COS7 cells in a 96-well plate and allow them to adhere overnight.
- Treat the cells with various concentrations of recombinant **Ranalexin** and incubate for a specified period (e.g., 24-48 hours).

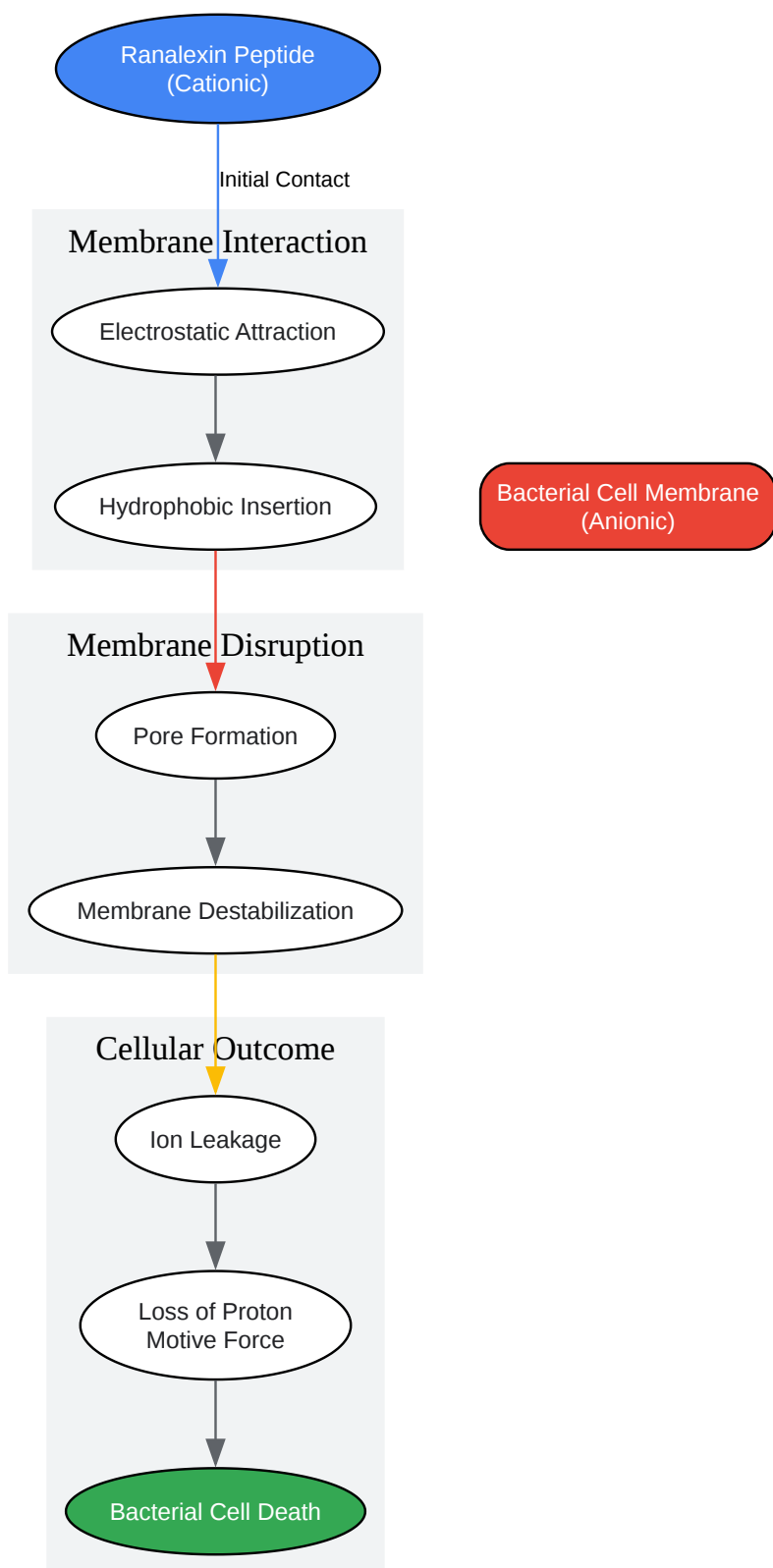
- Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
- Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the IC₅₀ value, which is the concentration of **Ranalexin** that causes a 50% reduction in cell viability.

Visualizations



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Caption: Experimental workflow for recombinant **Ranalexin** production.



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Caption: General mechanism of action of **Ranalexin** on bacterial cells.

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